molecular formula C16H13ClN4O2 B2980892 N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide CAS No. 1221715-25-8

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide

Cat. No.: B2980892
CAS No.: 1221715-25-8
M. Wt: 328.76
InChI Key: YLASOXWDDZULPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(1H-1,3-benzodiazol-2-yl)benzamide” was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure . Another related compound, “N’-(1,3-benzothiazol-2-yl)-arylamides”, was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The compound “N-(1H-1,3-benzodiazol-2-yl)benzamide” crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .

Scientific Research Applications

Antitumor Activity

Research has revealed that derivatives of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide, specifically those bearing different heterocyclic rings, exhibit considerable antitumor activity. The studies have been conducted against multiple human tumor cell lines derived from various neoplastic diseases, highlighting their potential as anticancer agents. One study synthesized twenty-five new derivatives and found significant anticancer activity against some cancer cell lines, emphasizing the pharmacophoric role of the 2-(4-aminophenyl)benzothiazole structure (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Another area of application for these compounds is in antimicrobial resistance, a major global health challenge. Derivatives of this compound have been synthesized and evaluated for their docking properties and antimicrobial activity. These compounds have shown good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Pharmacological Enhancements

Further studies have explored the structural modifications of these compounds to improve their pharmacological properties. For instance, investigations on various 6,5-heterocycles to replace the benzothiazole ring aimed at enhancing metabolic stability, have shown promising results in maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research also extends to spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. These studies include ligand-protein interactions and evaluations of photovoltaic efficiency, suggesting their potential use in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection. This showcases the compounds' utility beyond pharmaceutical applications, into materials science and renewable energy sectors (Mary et al., 2020).

Future Directions

The future directions for research on “N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related benzimidazole compounds , it could be interesting to explore the potential biological activity of this compound.

Mechanism of Action

Target of Action

The primary targets of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation. Aurora kinase A is essential for meiosis, while Cyclin-dependent kinase 2 is involved in the control of the cell cycle .

Mode of Action

It is known that the compound interacts with these targets, potentially altering their function and affecting the cell cycle .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound can influence the progression of the cell cycle

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound may affect cell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was synthesized and characterized under specific conditions, and a single crystal was grown by slow evaporation solution growth technique for X-ray analysis . These factors can affect the compound’s stability and its interaction with its targets.

Properties

IUPAC Name

2-acetamido-N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-9(22)18-14-8-10(17)6-7-11(14)15(23)21-16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASOXWDDZULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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